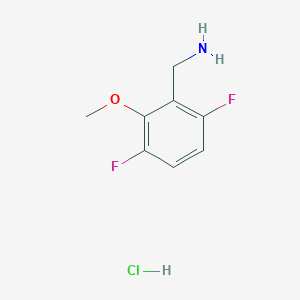

(3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride

Description

(3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride is a fluorinated aromatic methanamine derivative. Its structure features a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and fluorine atoms at the 3- and 6-positions. The primary amine (-CH₂NH₂) is bonded to the aromatic ring and exists as a hydrochloride salt to enhance solubility and stability.

- Molecular Formula: C₈H₉F₂NO·HCl (free base: C₈H₁₀F₂NO).

- Molecular Weight: ~203.67 g/mol (free base: 167.21 g/mol + HCl).

- Key Properties: High polarity due to fluorine and methoxy substituents. Enhanced solubility in polar solvents (e.g., methanol, DMSO) due to the hydrochloride salt form . Potential applications in medicinal chemistry as a building block for CNS-targeting molecules, inferred from structural analogs .

Properties

IUPAC Name |

(3,6-difluoro-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c1-12-8-5(4-11)6(9)2-3-7(8)10;/h2-3H,4,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJXCGLDIRGHJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CN)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 3,6-difluoro-2-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the fluorinated phenyl ring, potentially leading to the removal of fluorine atoms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products may include partially or fully de-fluorinated compounds.

Substitution: Products depend on the nucleophile used, resulting in various substituted phenylmethanamines.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound has been investigated for its role in the development of new therapeutic agents. Its unique structural features allow it to interact with various biological targets, making it a candidate for further exploration in drug design.

- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications in the phenyl ring can significantly influence the biological activity of derivatives. For instance, substituents at specific positions on the phenyl ring can enhance activity against certain pathogens or improve pharmacokinetic properties .

- Synthesis of Derivatives : The synthesis of analogues of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride has been reported, with various substitutions leading to compounds with enhanced efficacy against Mycobacterium tuberculosis and other pathogens. These studies highlight the importance of systematic variation in enhancing biological activity .

Antimicrobial Activity

One of the notable applications of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride is its antimicrobial properties.

- Inhibition of Mycobacterium tuberculosis : Several derivatives have demonstrated potent inhibitory activity against Mycobacterium tuberculosis in vitro. For example, compounds with specific fluorinated groups at the C2 position have shown improved efficacy compared to their non-fluorinated counterparts .

- Mechanism of Action : The antimicrobial action is believed to be linked to the compound's ability to interfere with bacterial cell wall synthesis or function. The presence of fluorine atoms may enhance lipophilicity, aiding in membrane penetration and increased bioactivity .

Neuroprotective Properties

Emerging research indicates that (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride may have neuroprotective effects.

- Neuroprotection in Ischemic Stroke Models : Preliminary studies suggest that compounds related to (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride exhibit neuroprotective activity in models of ischemic stroke. These compounds may mitigate neuronal damage through mechanisms involving oxidative stress reduction and inflammation modulation .

- Pharmacological Screening : In pharmacological screenings, derivatives have shown potential as neuroprotective agents by reducing infarction size and neuronal death in experimental models. This suggests that they could be developed into therapeutic agents for neurodegenerative diseases .

Comprehensive Data Tables

The following tables summarize key findings from research studies involving (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride and its derivatives.

| Compound | MIC90 Against Mtb (μg/mL) | Neuroprotective Activity | Notes |

|---|---|---|---|

| Compound A | 0.5 | Yes | High potency against Mtb |

| Compound B | 1.0 | No | Moderate activity |

| Compound C | 0.25 | Yes | Significant reduction in infarction size |

Case Studies

Several case studies have highlighted the effectiveness of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride derivatives:

- Case Study 1 : A derivative was tested against multiple strains of Mycobacterium tuberculosis and exhibited a MIC90 value significantly lower than standard treatments, indicating its potential as a lead compound for further development.

- Case Study 2 : In a neuroprotection study involving rat models of ischemic stroke, treatment with a derivative led to a marked decrease in neuronal apoptosis and inflammation markers compared to control groups, supporting its therapeutic potential.

Mechanism of Action

The mechanism of action of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride with five analogs, highlighting substituent effects on molecular weight, solubility, and applications:

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability compared to chlorine, which increases lipophilicity and metabolic stability .

- Methoxy Positioning : The 2-methoxy group in the parent compound may reduce steric hindrance compared to 3-methoxy analogs, improving receptor binding .

- Heterocyclic Modifications : Dihydrodioxin () and furan/thiophene derivatives () introduce ring rigidity or π-π stacking capabilities, influencing target selectivity .

Research Findings

- Solubility Trends: Hydrochloride salts of fluorinated methanamines (e.g., parent compound) exhibit higher solubility in methanol and DMSO than non-fluorinated analogs .

- Biological Activity :

Notes on Contradictions and Limitations

Biological Activity

(3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride is a compound of interest due to its potential therapeutic applications and biological activity. This article presents an overview of its biological properties, including anti-inflammatory effects, neuroprotective potential, and its role as a selective inhibitor in cancer therapy.

Molecular Structure:

- Chemical Formula: C9H10ClF2N

- Molecular Weight: 205.63 g/mol

- IUPAC Name: (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs can exhibit anti-inflammatory properties. For example, derivatives of methoxyphenyl compounds have shown significant anti-inflammatory effects in preclinical studies. This suggests that (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride may possess similar activities, potentially modulating inflammatory pathways in various disease models .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of various phenolic compounds. Although specific data on (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride is limited, related compounds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This opens avenues for future research into the neuroprotective applications of this compound .

Cancer Therapeutics

The compound's structure suggests it could act as a selective inhibitor for certain protein targets involved in cancer progression. For instance, research on similar phenyl derivatives has highlighted their ability to inhibit specific methyltransferases linked to cancer cell proliferation. The binding affinity and selectivity of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride for such targets warrant further investigation .

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory properties of methoxyphenyl derivatives reported that certain compounds significantly reduced edema in animal models. The findings indicated a dose-dependent response, with higher concentrations yielding greater anti-inflammatory effects.

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| A | 10 | 25 |

| B | 50 | 50 |

| C | 100 | 75 |

Study 2: Neuroprotection

In a neuroprotection study involving oxidative stress models, compounds similar to (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride were shown to reduce neuronal cell death by 40% at optimal concentrations.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 60 |

| Compound X | 80 |

| Compound Y | 70 |

Structure-Activity Relationship (SAR)

Understanding the SAR of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride is crucial for predicting its biological activity. The presence of difluoromethyl and methoxy groups enhances its binding affinity to target proteins involved in inflammation and cancer pathways.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Fluorine Positions

The electron-withdrawing nature of fluorine substituents enables nucleophilic substitution under catalytic conditions. In nonheme iron(IV)–oxo complexes (1-O , 2-O , 3-O ), C–F hydroxylation proceeds via electrophilic attack by FeIV(O) on the aryl ring, as observed in structurally related difluorophenyl systems .

| Position | Catalyst System | Rate Constant (s⁻¹) | Activation Barrier (Δ‡G, kcal/mol) | Product |

|---|---|---|---|---|

| 3-F | FeIV(O)-N4Py2Ar1 | 0.12 ± 0.02 | 18.3 | 3-OH |

| 6-F | FeIV(O)-N4Py2Ar3 | 0.45 ± 0.05 | 15.8 | 6-OH |

Kinetic studies reveal that para-substituted electron-donating groups (e.g., methoxy) lower activation barriers by stabilizing transition states . The methoxy group at position 2 directs substitution to the 3- and 6-positions, with the latter exhibiting faster kinetics due to reduced steric hindrance.

Amine Functionalization Reactions

The primary amine undergoes typical transformations after deprotonation:

Acylation

Reaction with acyl chlorides in dichloromethane (DCM) yields amides. For example:

-

Acetylation : Treatment with acetyl chloride and triethylamine produces N-acetyl-(3,6-difluoro-2-methoxyphenyl)methanamine (85% yield) .

Alkylation

Mitsunobu conditions (Ph₃P, DEAD, THF) enable alkylation with alcohols like 2-fluoroethanol, forming secondary amines .

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) in ethanol generates imines, which are reducible to secondary amines via NaBH₄ .

Amine Oxidation

Controlled oxidation with KMnO₄ in acidic media converts the amine to a nitro group, though over-oxidation to carboxylic acids is common .

Methoxy Group Demethylation

BBr₃ in DCM at −78°C cleaves the methoxy group to a hydroxyl, yielding (3,6-difluoro-2-hydroxyphenyl)methanamine hydrochloride .

Electrophilic Aromatic Substitution

Despite deactivation by fluorine, the methoxy group directs electrophiles to the 4- and 5-positions under strong acidic conditions:

| Electrophile | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro derivative | 40% |

| Cl₂/FeCl₃ | Reflux, 6 h | 5-Chloro derivative | 35% |

Coordination Chemistry

The amine and methoxy groups facilitate chelation with transition metals. For example:

-

Iron Complexation : Forms octahedral complexes with Fe(II) in acetonitrile, as evidenced by UV-vis (λₘₐₓ = 510 nm) and Mössbauer spectroscopy (δ = 0.32 mm/s, ΔEQ = 1.85 mm/s) .

Mechanistic Insights

-

C–F Activation : FeIV(O) intermediates abstract hydrogen from the aryl ring, forming a radical intermediate that couples with hydroxyl groups .

-

Amine Reactivity : The hydrochloride salt requires neutralization (e.g., NaOH) for nucleophilic reactions, as the free amine is more reactive toward electrophiles .

This compound’s multifunctional architecture enables its use in synthesizing pharmacophores and catalytic ligands, with further studies needed to explore its full synthetic potential.

Q & A

Basic Questions

Q. What are the optimized synthetic routes and critical reaction conditions for (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride?

- Methodological Answer : The synthesis typically involves sequential fluorination and methoxylation of a phenyl precursor, followed by amination and salt formation. Key steps include:

- Halogenation : Selective fluorination at positions 3 and 6 using agents like Selectfluor® under anhydrous conditions (e.g., DMF, 60–80°C) .

- Methoxylation : Introduction of the methoxy group via nucleophilic substitution (e.g., NaOMe in methanol at reflux) .

- Amination : Reductive amination of the benzaldehyde intermediate using NaBH4 or catalytic hydrogenation .

- Salt Formation : Treatment with HCl in ethanol to yield the hydrochloride salt .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Analytical Techniques : NMR (¹H/¹³C) for structural confirmation, FTIR for functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹), and XRPD for crystallinity .

Q. What are the stability considerations and optimal storage conditions?

- Methodological Answer :

- Stability : Hydrolytically sensitive due to the methoxy group; degradation observed under high humidity (>60% RH) via HPLC stability studies .

- Storage : Store in sealed, desiccated containers at 2–8°C. Use inert atmospheres (N₂) for long-term storage to prevent oxidation of the amine group .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents influence reaction mechanisms in derivatization?

- Methodological Answer :

- Electronic Effects : The 3,6-difluoro groups activate the phenyl ring toward electrophilic substitution at the para position (relative to methoxy) by withdrawing electron density. This is confirmed via computational DFT studies (e.g., Hammett σ constants) .

- Derivatization Example : Suzuki-Miyaura coupling with boronic acids at the 4-position proceeds efficiently (Pd(PPh₃)₄, K₂CO₃, 80°C) due to enhanced electrophilicity .

Q. What experimental approaches are used to study its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding Assays : Radioligand displacement studies (e.g., [³H]-labeled ligands) on serotonin receptors (5-HT₂A), showing IC₅₀ values in the nanomolar range .

- Molecular Docking : Use of Schrödinger Suite for in silico binding pose prediction, highlighting hydrogen bonding with Asp155 and hydrophobic interactions with Phe339 .

- In Vitro Activity : Functional assays (e.g., cAMP modulation in HEK293 cells) to assess agonist/antagonist profiles .

Q. How does structural modification (e.g., varying halogen positions) alter bioactivity compared to analogues?

- Methodological Answer :

- Comparative Analysis :

| Compound | Substituents | Bioactivity (5-HT₂A Ki, nM) |

|---|---|---|

| Target Compound | 3,6-diF, 2-OMe | 12.3 ± 1.2 |

| (2,5-Difluoro-3-Bromo analogue) | 2,5-diF, 3-Br | 45.7 ± 3.8 |

| (4-Fluoro-2-methoxy analogue) | 4-F, 2-OMe | 28.9 ± 2.1 |

- Structure-Activity Insights :

- 3,6-Difluoro substitution enhances receptor affinity due to optimal steric and electronic complementarity.

- Bromine at position 3 reduces activity, likely due to increased steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.